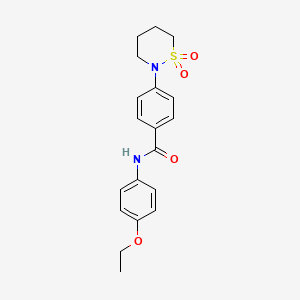

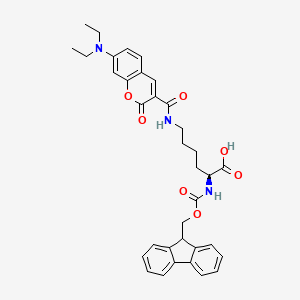

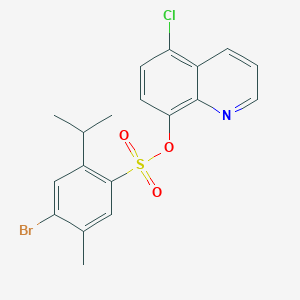

![molecular formula C22H21N3O2S B3008648 4-丁氧基-N-(4-(咪唑并[2,1-b]噻唑-6-基)苯基)苯甲酰胺 CAS No. 893990-14-2](/img/structure/B3008648.png)

4-丁氧基-N-(4-(咪唑并[2,1-b]噻唑-6-基)苯基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-butoxy-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide, also known as BIBX1382, is a small molecule inhibitor that targets epidermal growth factor receptor (EGFR) tyrosine kinase. It has been extensively studied for its potential therapeutic applications in various cancers, including non-small cell lung cancer, head and neck cancer, and pancreatic cancer.

科学研究应用

抗肿瘤和生物活性

- 抗肿瘤作用:N-[2-(1H-苯并咪唑-2-基)-苯基]-4-丁氧基-苯甲酰胺是一种与查询化学物质密切相关的化合物,显示出作为具有优异生物活性的抗肿瘤剂的潜力。这是从基本的原材料合成的,并表现出高产率,通过各种光谱分析得到证实 (H. Bin,2015).

抗菌活性

- 抗菌特性:与查询化学物质结构相似的化合物,涉及咪唑并[2,1-b]噻唑部分,已被合成并显示出有希望的抗菌活性。这些活性对各种细菌和真菌菌株具有显着意义,表明这些化合物在对抗微生物感染中具有潜在用途 (S. Shankerrao、Y. Bodke、S. Santoshkumar,2017).

抗癌评估

- 癌细胞系抑制:一项研究合成了取代的 N-(4-{5-[4-(5-甲基-1,3,4-恶二唑-2-基)苯基]-4-(2,3,4-三甲氧基苯基)-1,3-噻唑-2-基}苯基)苯甲酰胺并对其进行了评估。这些化合物针对各种癌细胞系进行了测试,显示出中等到优异的抗癌活性,有时超过了参考药物依托泊苷 (B. Ravinaik、M. V. Rao、P. P. Rao、D. Ramachandran、D. Reddy,2021).

驱虫和抗炎活性

- 驱虫和抗炎作用:咪唑并[2,1-b]噻唑衍生物已显示出显着的驱虫和抗炎活性。这些化合物被合成和测试,表现出更好的活性,表明它们在相关治疗领域具有潜在应用 (Nitinkumar S. Shetty、I. M. Khazi、C. Ahn,2010).

衍生物的合成和抗菌活性

- 增强的抗菌作用:对咪唑并[2,1-b]噻唑衍生物(类似于查询化学物质)的研究表明,一些合成的分子比参考药物对致病菌株更有效。这些化合物表现出增强的抗菌活性,特别是对革兰氏阳性菌株 (D. Bikobo、D. Vodnar、A. Stana、B. Tiperciuc、C. Nastasă、Maxime Douchet、O. Oniga,2017).

未来方向

Thiazoles have been found in many potent biologically active compounds . Therefore, the design and development of novel molecules related to this scaffold to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects is an exciting

作用机制

Target of Action

Compounds with similar structures, such as thiazole and imidazole derivatives, have been found to exhibit diverse biological activities . They have been reported to act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

The mechanistic pathway leading to carbonylated imidazo[2,1-b]thiazole, a related compound, occurs through an ordered sequence of steps . These steps involve amine-induced N-deprotection, oxidative aminocarbonylation of the triple bond (with Csp H activation and formation of a 2-ynamide intermediate), dearomative cyclization (by intramolecular conjugate addition of thioazolic nitrogen to the 2-ynamide moiety) and aromatization by proton-shift isomerization .

Biochemical Pathways

Thiazole derivatives, which share a similar structure, are known to affect various biochemical pathways due to their diverse biological activities .

Pharmacokinetics

The synthesis of related compounds has been reported to occur under relatively mild conditions , which could potentially influence the compound’s bioavailability.

Result of Action

Compounds with similar structures have been reported to exhibit growth inhibitory effects on a broad range of human cancer cell lines .

Action Environment

The synthesis of related compounds has been reported to occur under specific conditions , suggesting that environmental factors could potentially influence the action of this compound.

属性

IUPAC Name |

4-butoxy-N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3O2S/c1-2-3-13-27-19-10-6-17(7-11-19)21(26)23-18-8-4-16(5-9-18)20-15-25-12-14-28-22(25)24-20/h4-12,14-15H,2-3,13H2,1H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBIAUESLAUGOEE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=CN4C=CSC4=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

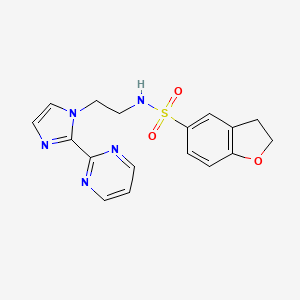

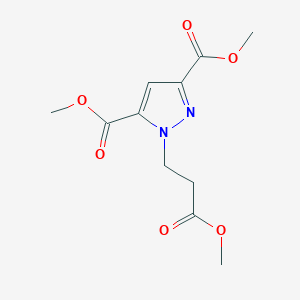

![5-chloro-N-(5,6-dimethoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B3008565.png)

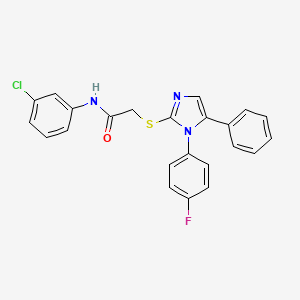

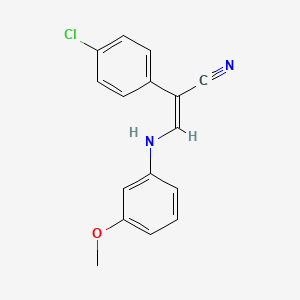

![Methyl 1-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]imidazole-4-carboxylate](/img/structure/B3008580.png)

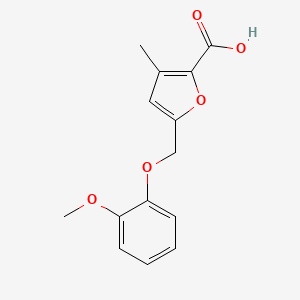

![4-Oxo-2-(4-phenylphenoxy)pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B3008586.png)